

storage and stability of Fmoc-D-his(trt)-OH

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Compound of Interest

Compound Name: *Fmoc-D-his(trt)-OH*

Cat. No.: B613330

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An In-Depth Technical Guide to the Storage and Stability of **Fmoc-D-His(Trt)-OH**

For researchers, scientists, and professionals in drug development, ensuring the integrity of reagents is paramount. This guide provides a comprehensive overview of the storage and stability of N α -Fmoc-N ϵ -trityl-D-histidine (**Fmoc-D-His(Trt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS).

Chemical Properties

Fmoc-D-His(Trt)-OH is a white to off-white solid powder. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and a trityl (Trt) group protecting the imidazole side chain of D-histidine.

Recommended Storage Conditions

The recommended storage conditions for **Fmoc-D-His(Trt)-OH** can vary slightly among suppliers, but the consensus points towards a cool, dry, and dark environment to maintain its integrity. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.

Parameter	Recommendation	Source(s)
Temperature	2-8°C	Sigma-Aldrich
-20°C	APExBIO, RayBiotech[1][2]	
≤5°C (41°F)	AAPPTec[3]	
15-25°C	Novabiochem (Sigma-Aldrich)	
Cool, dry place (≤25°C)	CsBioChina[4]	
Atmosphere	Keep container tightly closed	AAPPTec[3]
Light	Store away from light	General recommendation
Moisture	Store in a dry place	General recommendation

Chemical Stability

Fmoc-D-His(Trt)-OH is generally stable as a solid when stored under the recommended conditions. The trityl group on the histidine side chain provides significant stability and minimizes side reactions during SPPS.[5] However, its stability can be compromised in solution and during the coupling reaction in peptide synthesis.

State	Stability Profile	Observations	Source(s)
Solid	Stable under recommended storage conditions.	No significant degradation is reported when stored properly.	AAPPTec[3]
Solution (in DMF)	Unstable.	Discoloration can occur in as little as 24 hours, with the formation of impurities over a 10-day period.	[6]
During SPPS	Prone to racemization.	Histidine derivatives are susceptible to epimerization during the activation step of coupling. The addition of HOBt or HOAt can help minimize this.	[7]

Experimental Protocols

Assessment of Purity via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of **Fmoc-D-His(Trt)-OH**.

Objective: To assess the purity of **Fmoc-D-His(Trt)-OH** and detect any degradation products.

Materials:

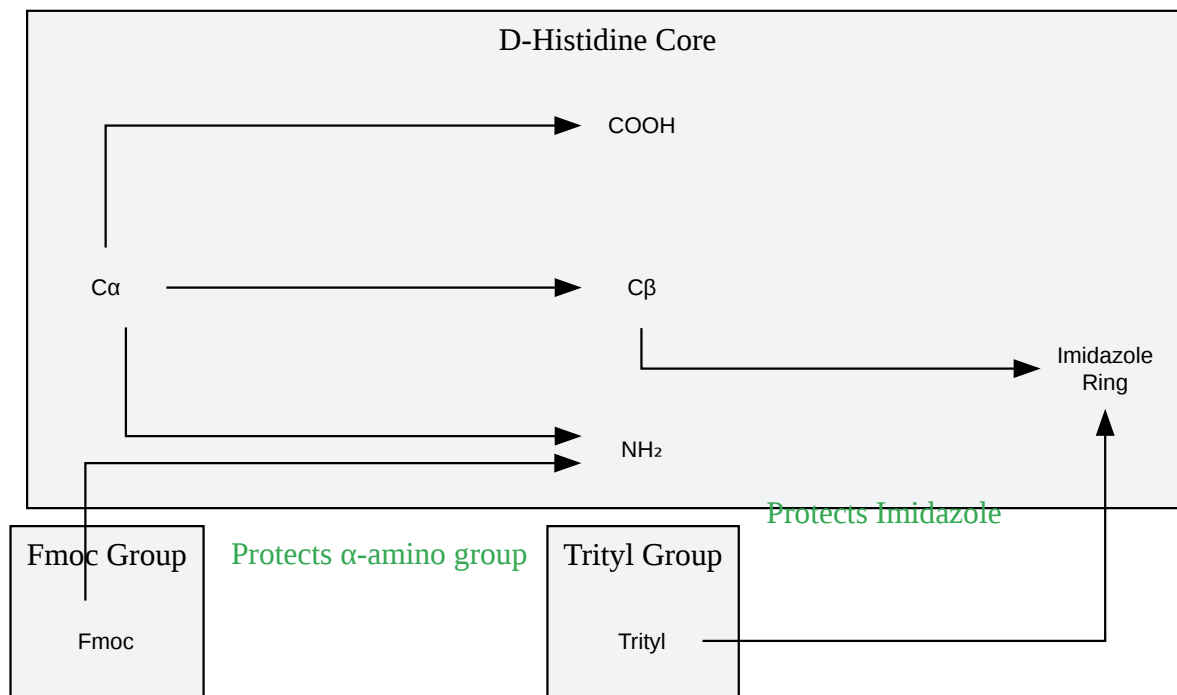
- **Fmoc-D-His(Trt)-OH** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade

- HPLC system with a UV detector
- C18 reverse-phase HPLC column

Procedure:

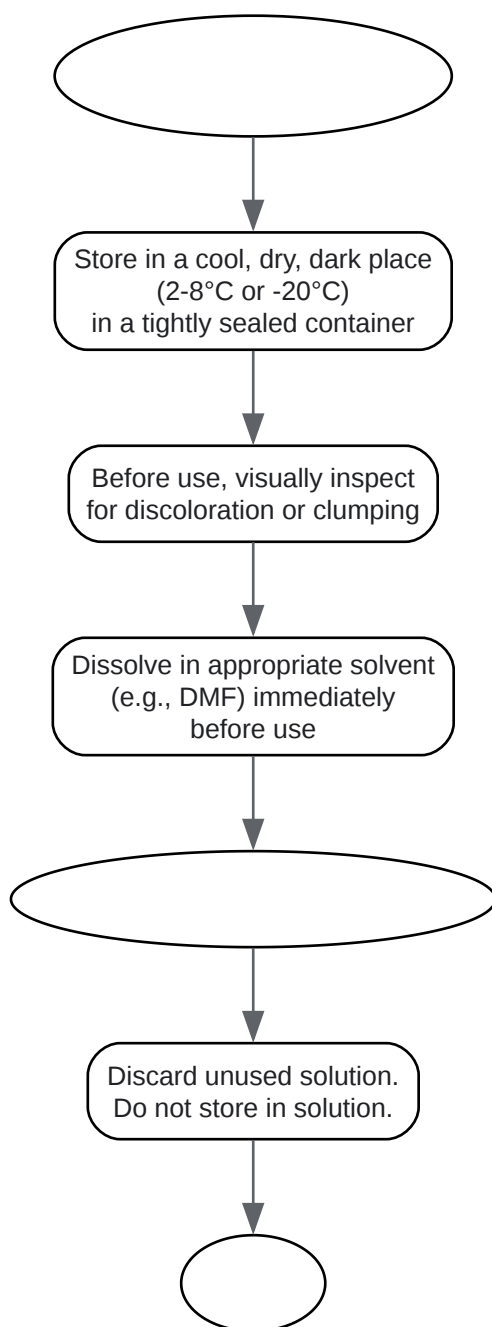
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **Fmoc-D-His(Trt)-OH**.
 - Dissolve the sample in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.
 - Vortex the solution until the sample is completely dissolved.
 - Filter the solution through a 0.22 µm syringe filter before injection.
- HPLC Conditions:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in ACN
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
 - Flow Rate: 1 mL/min
 - Column Temperature: 25°C
 - Detection Wavelength: 254 nm and 301 nm (for the Fmoc group)
 - Injection Volume: 10 µL
- Analysis:
 - Integrate the peak areas of the chromatogram.
 - Calculate the purity of the **Fmoc-D-His(Trt)-OH** sample as the percentage of the main peak area relative to the total peak area.

Visualizations



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Caption: Chemical structure of **Fmoc-D-His(Trt)-OH**.



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Caption: Recommended handling and storage workflow.

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